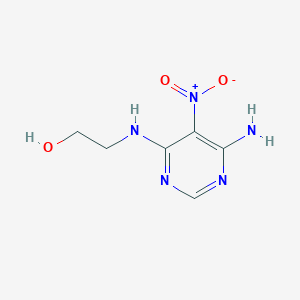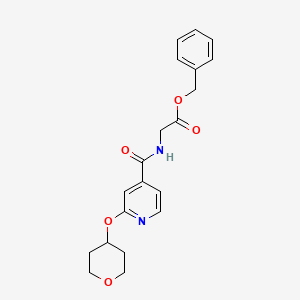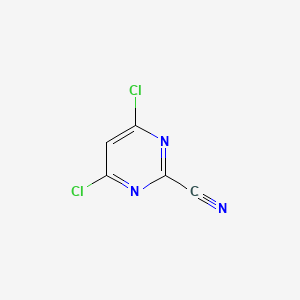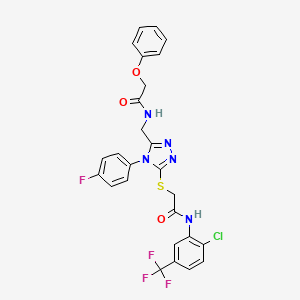
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol, also known as ANPE, is a chemical compound that has been studied for its potential applications in scientific research. ANPE is a derivative of pyrimidine, a heterocyclic organic compound that is commonly found in nucleic acids. ANPE has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, as mentioned above. This compound has also been shown to interact with DNA and RNA, which may be related to its fluorescence properties. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. Inhibition of dihydrofolate reductase and thymidylate synthase by this compound has been shown to result in decreased DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol. One area of research is the development of new drugs that target dihydrofolate reductase and thymidylate synthase. This compound may serve as a lead compound for the development of these drugs. Another area of research is the use of this compound in the synthesis of fluorescent nucleotides. Further studies are needed to optimize the incorporation of this compound into nucleotides and to develop new applications for these fluorescent nucleotides. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol can be synthesized using various methods. One of the most common methods is the reaction between 2-chloroethanol and 6-amino-5-nitropyrimidin-4-amine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 166-168°C. Other methods include the reaction between 2-bromoethanol and 6-amino-5-nitropyrimidin-4-amine and the reaction between 2-iodoethanol and 6-amino-5-nitropyrimidin-4-amine.
Aplicaciones Científicas De Investigación
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of biochemistry and molecular biology. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA. This inhibition can be useful in studying the role of these enzymes in DNA synthesis and in the development of new drugs that target these enzymes.
This compound has also been studied for its potential use in the synthesis of fluorescent nucleotides. Fluorescent nucleotides are used in various applications such as DNA sequencing and imaging of DNA and RNA. This compound can be incorporated into nucleotides and has been shown to emit fluorescence when excited with ultraviolet light.
Propiedades
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-5-4(11(13)14)6(8-1-2-12)10-3-9-5/h3,12H,1-2H2,(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNQJDYZTXHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)


![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)




![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)


![N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2914245.png)
![N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2914247.png)